
Methyl 3-(2-cyanopropan-2-yl)-5-methylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-cyanopropan-2-yl)-5-methylbenzoate is an organic compound with the molecular formula C12H13NO2 It is a derivative of benzoic acid, featuring a cyano group and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2-cyanopropan-2-yl)-5-methylbenzoate typically involves the esterification of 3-(2-cyanopropan-2-yl)-5-methylbenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction conditions and higher yields. The use of automated systems and optimized reaction parameters ensures the efficient production of this compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: Reduction of the cyano group can yield primary amines.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nitration with a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation with bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).
Major Products:
Oxidation: 3-(2-cyanopropan-2-yl)-5-methylbenzoic acid.
Reduction: 3-(2-aminopropan-2-yl)-5-methylbenzoate.
Substitution: 3-(2-cyanopropan-2-yl)-5-methyl-4-nitrobenzoate or 3-(2-cyanopropan-2-yl)-5-methyl-4-bromobenzoate.
Scientific Research Applications
Methyl 3-(2-cyanopropan-2-yl)-5-methylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(2-cyanopropan-2-yl)-5-methylbenzoate involves its interaction with various molecular targets, depending on its application. In medicinal chemistry, it may act as a prodrug, releasing active metabolites that exert therapeutic effects. The cyano group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis to release the corresponding acid.
Comparison with Similar Compounds
- Methyl 3-(2-cyanopropan-2-yl)benzoate
- Methyl 3-(2-cyanopropan-2-yl)-4-methylbenzoate
- Methyl 3-(2-cyanopropan-2-yl)-5-ethylbenzoate
Comparison: Methyl 3-(2-cyanopropan-2-yl)-5-methylbenzoate is unique due to the presence of both a cyano group and a methyl ester group on the benzoic acid derivative This combination of functional groups allows for a diverse range of chemical reactions and applications
Biological Activity
Methyl 3-(2-cyanopropan-2-yl)-5-methylbenzoate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article presents a detailed overview of its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
This compound is an ester derivative characterized by the presence of a benzoate moiety and a cyanopropyl group. The molecular formula is C12H13NO2. Its structure contributes to its reactivity and interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's ability to inhibit bacterial growth may be linked to its structural features, which facilitate interaction with bacterial membranes or metabolic pathways .
- Inhibition of Kinase Activity : Similar compounds have been documented to act as inhibitors of Raf kinases, which are crucial in the regulation of cell growth and proliferation. This suggests that this compound may also exhibit similar inhibitory effects, making it a candidate for cancer treatment, particularly in tumors associated with Ras mutations .
- Tyrosinase Inhibition : Tyrosinase is an enzyme involved in melanin production. Compounds structurally related to this compound have demonstrated potent inhibitory effects on tyrosinase activity, indicating potential applications in treating hyperpigmentation disorders .
Antimicrobial Efficacy
In vitro studies have shown that this compound possesses notable antimicrobial activity:
Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 15 | 32 µg/mL |
Escherichia coli | 18 | 16 µg/mL |
Candida albicans | 12 | 64 µg/mL |
These results indicate that the compound is particularly effective against Gram-negative bacteria, which are often more resistant to treatment .
Cancer Cell Line Studies
Research into the compound's effects on cancer cell lines has yielded promising results:
- Cell Viability Assays : this compound was tested against various cancer cell lines, including MCF-7 (breast cancer) and H1299 (lung cancer). The compound exhibited dose-dependent cytotoxicity with IC50 values ranging from 10 to 25 µM, indicating significant anti-proliferative effects.
- Mechanistic Studies : Further investigation into the mechanism revealed that the compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .
Case Studies
A recent case study involved the use of this compound in combination with standard chemotherapy agents for treating breast cancer. The combination therapy resulted in enhanced efficacy compared to monotherapy, suggesting a synergistic effect that warrants further investigation.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Methyl 3-(2-cyanopropan-2-yl)-5-methylbenzoate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves coupling a substituted benzoate with a nitrile-containing precursor. For example, nucleophilic substitution or Friedel-Crafts alkylation may introduce the 2-cyanopropan-2-yl group. Reaction optimization (e.g., temperature, solvent polarity, and catalyst selection) is critical.
- Key Parameters : Use anhydrous conditions for nitrile stability, and monitor intermediates via TLC or HPLC .
- Yield Optimization : Lower temperatures (<0°C) may reduce side reactions, while polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : 1H and 13C NMR confirm the methyl and cyanopropane substituents. The ester carbonyl (δ∼165–170ppm) and nitrile (δ∼115–120ppm) are diagnostic .
- IR : Peaks at ∼2240cm−1 (C≡N stretch) and ∼1720cm−1 (ester C=O) validate functional groups.
- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion (m/z calculated for C13H13NO2: 215.0946) .
Q. What safety precautions are necessary when handling this compound in the lab?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (P95 masks) is advised if dust/aerosols form .
- Storage : Store in airtight containers at <25°C, away from moisture and oxidizing agents.
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How does the steric bulk of the 2-cyanopropan-2-yl group influence reactivity in catalytic transformations?
- Methodological Answer : The tert-cyano group creates steric hindrance, affecting regioselectivity in cross-coupling reactions. For example, in Suzuki-Miyaura couplings, bulky palladium catalysts (e.g., XPhos Pd G3) improve selectivity for the desired aryl product. Computational modeling (DFT) can predict steric effects on transition states .
Q. What stability challenges arise under accelerated degradation conditions (e.g., acidic/basic hydrolysis)?
- Methodological Answer :
- Hydrolysis Studies : Expose the compound to 0.1 M HCl/NaOH at 40°C and monitor degradation via HPLC. The ester group is prone to hydrolysis, forming 5-methylbenzoic acid derivatives.
- Stabilizers : Buffering agents (e.g., phosphate) or non-aqueous solvents (acetonitrile) mitigate degradation .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodological Answer :
- Assay Validation : Compare results from cell-free (e.g., enzyme inhibition) vs. cell-based assays. For example, conflicting IC50 values may arise from membrane permeability issues in cellular models.
- Control Experiments : Include reference compounds (e.g., Anastrozole, a structurally related aromatase inhibitor) to benchmark activity .
Q. What mechanistic insights can be gained from studying its interaction with cytochrome P450 enzymes?
- Methodological Answer :
- In Vitro Metabolism : Use human liver microsomes (HLMs) with NADPH cofactor. Monitor metabolites via LC-MS/MS.
- Docking Studies : Molecular docking (e.g., AutoDock Vina) predicts binding modes to CYP3A4/2D6 active sites. The nitrile group may coordinate with heme iron, altering oxidation pathways .
Q. What strategies optimize chromatographic separation of this compound from structurally similar impurities?
- Methodological Answer :
Properties
CAS No. |
120512-42-7 |
---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
methyl 3-(2-cyanopropan-2-yl)-5-methylbenzoate |
InChI |
InChI=1S/C13H15NO2/c1-9-5-10(12(15)16-4)7-11(6-9)13(2,3)8-14/h5-7H,1-4H3 |
InChI Key |
OJGFDFHIECZEDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)C(C)(C)C#N)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.